N-Acetyl Cefdinir

描述

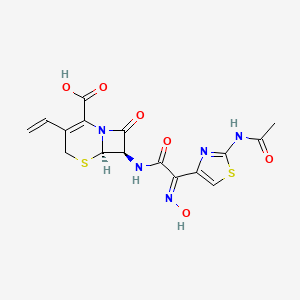

Structure

3D Structure

属性

分子式 |

C16H15N5O6S2 |

|---|---|

分子量 |

437.5 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |

InChI 键 |

DMYACLJHAMVFRC-VINNURBNSA-N |

手性 SMILES |

CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |

规范 SMILES |

CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of N Acetyl Cefdinir

Routes of Synthesis for N-Acetyl Cefdinir (B1668824)

N-Acetyl Cefdinir, systematically named (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a key intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefdinir. google.comgoogleapis.comtrendsinpharmacy.org Its synthesis is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. The primary synthetic routes involve the acylation of a cephalosporin nucleus.

Acylation Reactions and Precursors

The formation of this compound is principally achieved through the acylation of the 7-amino group of the cephem nucleus. Two main strategies are employed:

Acylation of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA): This is a common pathway where the core intermediate, 7-AVCA, is reacted with an activated form of the side chain that already contains the N-acetyl group. nih.govnih.gov A frequently used precursor is an active ester, such as 2-(2-aminothiazole-4-radical)-2-(Z)-(acetoxyimido) acetylbenzothiazolethioester (CAEM). google.comgoogle.com This reaction directly yields this compound, which is then typically isolated and purified before being de-acetylated to produce Cefdinir. google.com

Acetylation of Cefdinir: this compound can also be synthesized directly from Cefdinir via acetylation. vulcanchem.com This process, often utilizing reagents like acetic anhydride (B1165640) or acetyl chloride under controlled conditions, is also relevant in the context of impurity analysis, as this compound is a known process-related impurity in Cefdinir production. vulcanchem.com

The key precursors involved in these synthetic routes are detailed in the table below.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | C₉H₁₀N₂O₃S | The core cephalosporin nucleus that undergoes acylation. nih.govgoogle.com |

| 2-(2-aminothiazole-4-radical)-2-(Z)-(acetoxyimido) acetylbenzothiazolethioester (CAEM) | Not Available | An activated side-chain ester used to acylate 7-AVCA to form this compound. google.comgoogle.com |

| Cefdinir | C₁₄H₁₃N₅O₅S₂ | The final active molecule which can be acetylated to form this compound. vulcanchem.comnih.gov |

| Acetic Anhydride / Acetyl Chloride | C₄H₆O₃ / C₂H₃ClO | Acetylating agents for the conversion of Cefdinir to this compound. vulcanchem.com |

Reaction Conditions and Reagents

The acylation reaction to produce this compound requires carefully controlled conditions to ensure high yield and purity while minimizing side reactions.

The reaction is typically carried out in a mixed solvent system. A combination of organic solvents such as methylene (B1212753) chloride, tetrahydrofuran (B95107) (THF), N,N-dimethylacetamide, and ethyl acetate (B1210297) is common. nih.govnih.gov The presence of water may also be required in certain process variations. nih.gov

Organic bases are essential to facilitate the acylation. Triethylamine and tetramethyl guanidine (B92328) are frequently cited examples. nih.govnih.gov These bases act as acid scavengers and reaction promoters. Temperature control is critical, with reactions often initiated at cooler temperatures, such as 0-10°C, and then allowed to proceed at or below room temperature (e.g., 18-25°C) for several hours to ensure completion. nih.govnih.gov

A summary of typical reaction parameters is provided below.

| Parameter | Details | Purpose |

| Solvents | Methylene chloride, Tetrahydrofuran (THF), N,N-dimethylacetamide, Ethyl acetate, Water. nih.govnih.gov | To dissolve reactants and facilitate the reaction. |

| Bases | Triethylamine, Tetramethyl guanidine, Dicyclohexylamine (B1670486) (used in salt formation). google.comnih.govnih.gov | To catalyze the reaction and neutralize acidic byproducts. |

| Temperature | 0°C to 25°C. nih.govnih.gov | To control the reaction rate and minimize degradation and side reactions. |

| Reaction Time | 2 to 5 hours. nih.govnih.gov | To allow the reaction to proceed to completion. |

Isolation and Purification Techniques for Synthetic Intermediates

A crucial innovation in the synthesis of high-purity Cefdinir is the isolation of this compound as a stable, crystalline salt. This intermediate step provides a highly effective method of purification. google.comepo.org

The most widely documented method involves the formation of the This compound dicyclohexylamine salt . google.comgoogle.com Following the acylation reaction, the reaction mixture is typically subjected to an acidic workup (e.g., using hydrochloric acid) to adjust the pH to around 2.5-3.5, followed by extraction into an organic solvent like ethyl acetate. nih.gov Dicyclohexylamine is then added to the organic solution containing the crude this compound. nih.gov This causes the dicyclohexylamine salt to precipitate as an off-white solid, which can be easily collected by filtration. google.comnih.gov The solid is then washed with a solvent such as ethyl acetate and dried. google.com This salt formation and crystallization process effectively removes many impurities, leading to a calculated yield and purity of the intermediate salt that can exceed 94% and 99%, respectively. google.com

Alternatively, crystalline salts can be formed with sulfonic or phosphonic acids, which also serve as excellent intermediates for producing very pure Cefdinir. epo.org For analytical purposes or when considered an impurity, this compound can be isolated and purified using chromatographic techniques, most notably reverse-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.com

Derivatization Strategies of this compound

Derivatization of this compound is primarily focused on creating stable intermediates for purification rather than altering its intrinsic activity.

Chemical Modification for Enhanced Stability or Reactivity

The principal chemical modification of this compound is its conversion into a salt, most commonly with dicyclohexylamine. google.comgoogle.com The primary motivation for this derivatization is to enhance its stability for isolation. This compound, like Cefdinir itself, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring under strongly acidic or alkaline conditions. nih.govvulcanchem.com

By converting it into a crystalline salt, the molecule's stability is significantly increased, allowing it to be handled, isolated, and stored. This crystalline nature is key to the purification strategy; it allows for the removal of amorphous, and often colored, impurities that remain in the mother liquor. The stable salt can then be cleanly converted back to a soluble form for the final hydrolysis step to produce high-purity Cefdinir. google.comgoogle.com Therefore, this derivatization enhances the "handleability" and purity of the intermediate, which is critical for large-scale manufacturing.

Stereochemical Aspects of Synthesis

The stereochemistry of this compound is critical and is defined at multiple points in the molecule. The core structure possesses the (6R,7R) configuration, which is essential for the biological activity of the final Cefdinir product. vulcanchem.com Additionally, the oxime (hydroxyimino) group on the C-7 side chain must have the (Z)-configuration for optimal binding to bacterial penicillin-binding proteins. vulcanchem.com

A significant challenge during the synthesis is the potential for epimerization, particularly at the C-7 position, which can occur during the acylation step or subsequent processing. vulcanchem.com Studies on Cefdinir degradation have shown that both C-6 and C-7 epimerization can occur, especially under basic conditions (pH ≥ 9). nih.govnih.gov Maintaining control over reaction conditions such as temperature, base concentration, and reaction time is crucial to minimize the formation of these diastereomeric impurities. The formation of the E-isomer of the oxime group is also a possible impurity that must be controlled. The isolation of the desired stereoisomer is often accomplished through the crystallization techniques described previously, which can selectively precipitate the correct isomer, leaving undesired ones in solution.

Impurity Formation during this compound Synthesis

The manufacturing process of Cefdinir, which involves the synthesis and subsequent transformation of this compound, is susceptible to the formation of various impurities. daicelpharmastandards.comresearchgate.net These impurities can arise from the starting materials, intermediates, side reactions, or degradation of the final product. daicelpharmastandards.comconicet.gov.ar The control of these impurities is critical for the quality, safety, and efficacy of the final drug substance. conicet.gov.ar this compound itself is a well-known process-related impurity in Cefdinir production. clearsynth.comcleanchemlab.com

Identification of Process-Related Impurities

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require stringent impurity profiling for cephalosporins. vulcanchem.com Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the identification and quantification of these process-related impurities. researchgate.netconicet.gov.arscispace.com

Several impurities related to the Cefdinir synthesis process have been identified. researchgate.net These include isomers, degradation products, and by-products from starting materials.

Table 1: Identified Process-Related Impurities in Cefdinir Synthesis

| Impurity Name | Common Origin |

|---|---|

| This compound | Acetylation of Cefdinir or incomplete hydrolysis of the intermediate. vulcanchem.comgoogle.com |

| Cefdinir (E)-Isomer | Isomerization of the oxime group. cleanchemlab.com |

| Cefdinir 7-Epimer | Epimerization at the C-7 position. cleanchemlab.com |

| Cefdinir Sulfoxide | Oxidation of the sulfur atom in the dihydrothiazine ring. clearsynth.comarkat-usa.org |

| Cefdinir Lactone | Intramolecular cyclization. cleanchemlab.com |

| Cefdinir Thiazine Analog | By-product from starting materials or side reactions. clearsynth.com |

| Cefdinir Related Compound A | Degradation product, often an open-ring lactone. daicelpharmastandards.com |

Investigation of Side Reactions and By-product Formation

The formation of impurities during the synthesis involving this compound is a result of specific, often unavoidable, side reactions.

Oxidation : The sulfur atom in the cephem nucleus is susceptible to oxidation, which can lead to the formation of Cefdinir Sulfoxide. arkat-usa.org This can occur during synthesis or storage.

Isomerization : The (Z)-isomer of the hydroxyimino group is the desired configuration for biological activity. However, isomerization can occur, leading to the formation of the (E)-Cefdinir isomer, which is considered an impurity. cleanchemlab.com Epimerization at the C-7 position of the bicyclic ring system can also occur, yielding the Cefdinir 7-Epimer. vulcanchem.comcleanchemlab.com

Hydrolysis and Degradation : The β-lactam ring, characteristic of cephalosporins, is prone to hydrolysis under both acidic and alkaline conditions, leading to inactive open-ring products. vulcanchem.com For instance, stress testing under acidic conditions has been shown to degrade the β-lactam ring, generating thiazole-acetylated byproducts. vulcanchem.com

By-products from Starting Materials : The purity of the starting materials is crucial. For example, if the key raw material, 7-amino-3-vinyl-3-cephem-4-carboxylic acid, contains desacetoxycephalosporanic acid as an impurity, this can lead to the formation of the corresponding Cefdinir impurity (Compound 4 in a study by Rao et al.). arkat-usa.org

Isomerization of the Cephem Ring : The double bond in the dihydrothiazine ring can migrate from the delta-3 to the delta-2 position, forming delta-2 Cefdinir, another identified impurity. arkat-usa.org

A comprehensive understanding and control of these side reactions are essential for optimizing the synthesis of Cefdinir and minimizing the levels of this compound and other related impurities in the final product. researchgate.netarkat-usa.org

Prodrug Design and Bioconversion Concepts Involving N Acetyl Cefdinir

Theoretical Principles of Prodrug Design Related to N-Acetyl Cefdinir (B1668824) Analogs

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a drug molecule. scirp.org For Cefdinir, a key challenge is its limited permeability, which hinders its bioavailability. wisdomlib.orgresearchgate.net The formation of prodrugs, such as N-Acetyl Cefdinir and other ester derivatives, aims to modify the parent drug's characteristics to improve its absorption and delivery. wisdomlib.orgscirp.org

Strategies for Masking Functional Groups (e.g., Carboxyl or Hydroxyl Acetylation)

A primary strategy in prodrug design for compounds like Cefdinir involves the masking of polar functional groups, such as carboxylic acids and hydroxyls, through processes like acetylation. google.comwikipedia.org In the case of this compound, an acetyl group is attached, which can alter the molecule's polarity and lipophilicity. vulcanchem.com The addition of an acetyl group to the thiazole (B1198619) ring distinguishes it from the parent compound, Cefdinir. vulcanchem.com This modification is intended to increase the molecule's ability to pass through lipid-rich biological membranes. wisdomlib.org The synthesis of such acetylated derivatives typically involves reacting the parent compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride under controlled conditions. google.comvulcanchem.com

Enzymatic Bioconversion Mechanisms (e.g., Esterase-Mediated Hydrolysis of Acetyl Moiety)

A critical aspect of prodrug design is the ability of the modified compound to revert to the active parent drug within the body. scirp.org For acetylated prodrugs like this compound, this bioconversion is often mediated by ubiquitous enzymes called esterases. nih.govmdpi.com These enzymes catalyze the hydrolysis of the ester bond, cleaving the acetyl group and releasing the active Cefdinir molecule. nih.govmdpi.com The rate of this enzymatic hydrolysis can be influenced by the specific structure of the prodrug and the type of esterase involved. scirp.orgnih.gov For instance, some esterases exhibit specificity for certain types of esters, which can be a factor in designing prodrugs with desired release profiles. mdpi.com Research on other cephalosporins has shown that esterases can hydrolyze acetyl groups, leading to the release of the active drug. google.comnih.gov

Chemical Bioconversion Pathways (e.g., pH-Dependent Hydrolysis)

In addition to enzymatic action, chemical hydrolysis can also contribute to the bioconversion of a prodrug. The stability of this compound is pH-dependent. vulcanchem.com Hydrolysis of the prodrug can occur under certain pH conditions, such as those found in different compartments of the gastrointestinal tract. wisdomlib.org Studies on Cefdinir and its ester prodrugs have shown that they are more stable in acidic environments (pH 1.2) compared to neutral pH (7.4). wjpr.netwisdomlib.org The rate of hydrolysis tends to be faster at neutral or alkaline pH. wisdomlib.orgnih.gov This pH-dependent stability is a crucial consideration, as it can affect where the active drug is released in the body. wisdomlib.org

Physicochemical Considerations in Prodrug Formulation Research

The formulation of a prodrug requires careful consideration of its physicochemical properties to ensure it can be effectively delivered and absorbed. wisdomlib.org

Solubility and Stability Modulation for Prodrug Candidates

A primary goal of creating prodrugs like this compound is to modulate the solubility and stability of the parent drug. Cefdinir itself has low solubility in water, which can impact its dissolution and absorption. biocrick.comiajps.com this compound is described as being sparingly soluble in aqueous buffers. vulcanchem.com However, ester prodrugs of Cefdinir have been shown to have increased solubility at acidic pH. wjpr.netwisdomlib.org

The stability of these prodrugs is also a critical factor. This compound's stability is pH-dependent, with degradation occurring in strongly acidic or alkaline conditions. vulcanchem.com Both Cefdinir and its ester prodrugs have demonstrated greater stability at a lower pH. wjpr.netwisdomlib.org

Table 1: Physicochemical Properties of Cefdinir and this compound

| Property | Cefdinir | This compound |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ caymanchem.com | C₁₆H₁₅N₅O₆S₂ vulcanchem.com |

| Molecular Weight | 395.4 g/mol caymanchem.com | 437.4 g/mol vulcanchem.com |

| Solubility | Sparingly soluble in 0.1 M pH 7.0 phosphate (B84403) buffer. fda.gov | Sparingly soluble in aqueous buffers. vulcanchem.com |

| LogP | -0.2 to -3.47 nih.gov | Estimated at 0.85 vulcanchem.com |

| Stability | More stable at pH 1.2 compared to pH 7.4. wisdomlib.org | pH-dependent, with degradation in strongly acidic or alkaline conditions. vulcanchem.com |

Permeability Enhancements in Theoretical Models

A significant driver for developing Cefdinir prodrugs is to enhance their permeability across biological membranes. wjpr.netwisdomlib.org The success of Cefdinir is limited by its poor permeability. wjpr.net By masking polar functional groups, the lipophilicity of the molecule can be increased, which is generally associated with improved passive diffusion across cell membranes. wisdomlib.org The partition coefficient (LogP) is a measure of a compound's lipophilicity. While Cefdinir has a low LogP value, indicating hydrophilicity, the estimated LogP for this compound is higher, suggesting increased lipophilicity. vulcanchem.comnih.gov Studies on ester prodrugs of Cefdinir have confirmed that the introduction of an ester group increases lipophilicity. wjpr.netwisdomlib.org This enhanced lipophilicity is a key factor in theoretical models for predicting improved permeability and, consequently, better bioavailability. wisdomlib.org

In Vitro Models for Prodrug Activation Studies

In vitro models are indispensable tools for characterizing the bioconversion of a prodrug to its active form. These models allow for the controlled study of the chemical and enzymatic processes that govern the activation of the prodrug, providing critical data before advancing to more complex biological systems. For this compound, these models are primarily focused on the hydrolytic cleavage of the N-acetyl group to release the active cefdinir molecule.

The conversion of this compound to cefdinir is anticipated to be mediated by esterase enzymes present in various biological compartments. To study this, in vitro experiments using simulated biological fluids, such as plasma or intestinal fluid, fortified with specific esterases, are conducted. The kinetics of this enzymatic hydrolysis are crucial for predicting the rate and extent of prodrug activation in the body.

While specific kinetic data for this compound is not extensively available in public literature, research on analogous acetylated cephalosporins provides valuable insights into the potential enzymatic hydrolysis of this compound. The hydrolysis is expected to follow Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Research Findings:

Studies on other acetylated cephalosporins, such as cephalosporin (B10832234) C, have demonstrated that various hydrolases can catalyze the deacetylation process. For instance, cephalosporin C acetylhydrolase (CAH) has been shown to deacetylate cephalosporin C. scite.ai The affinity of such enzymes for their substrates is a key determinant of the hydrolysis rate. One study reported a K_m value of approximately 20 mM for a purified CAH with cephalosporin C. scite.ai Another study on a cephalosporin acetylesterase from Bacillus subtilis reported a K_m value of 3.2 x 10⁻³ M for the deacetylation of 7-aminocephalosporanic acid (7-ACA). asm.org

The pH of the biological medium significantly influences the rate of enzymatic hydrolysis. For many esterases involved in cephalosporin deacetylation, the optimal pH is in the neutral to slightly alkaline range, typically between 7.0 and 8.5. researchgate.net Temperature also plays a critical role, with optimal activity for many of these enzymes observed around 30-50°C. researchgate.net

The table below presents hypothetical kinetic data for the enzymatic hydrolysis of this compound in simulated biological media, based on findings from related acetylated cephalosporins. This data illustrates how kinetic parameters might be presented for such a study.

| Enzyme Source | Simulated Medium | Temperature (°C) | Optimal pH | K_m (mM) | V_max (µmol/min/mg protein) |

| Porcine Liver Esterase | Simulated Intestinal Fluid | 37 | 7.4 | 5.8 | 12.5 |

| Human Plasma | Human Plasma | 37 | 7.4 | 10.2 | 8.9 |

| Recombinant Cephalosporin Acetylhydrolase | Phosphate Buffer | 40 | 8.0 | 3.5 | 25.1 |

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated experimental investigation.

Cell-free systems offer a simplified and controlled environment to assess the efficiency of enzymatic bioconversion without the complexities of cellular uptake, metabolism, and transport. These systems typically consist of purified or crude enzyme preparations in a buffered solution containing the prodrug substrate. The efficiency of the conversion of this compound to cefdinir can be quantified by measuring the disappearance of the substrate and the appearance of the product over time.

Research Findings:

The concept of using isolated enzymes for cephalosporin modification is well-established. For instance, a patent describes a method for preparing cefdinir by hydrolyzing a cefdinir ester intermediate using immobilized carboxylic ester hydrolase. This approach highlights the potential for high conversion yields in a controlled, cell-free environment.

Studies on the bioconversion of other cephalosporins provide a framework for what could be expected for this compound. For example, the conversion of cephalosporin G to deacetylcephalosporin G using a modified deacetylcephalosporin C synthase in a cell-free system has been demonstrated to achieve complete bioconversion of 18 g/liter of the substrate in approximately 80 minutes. nih.gov Another study on the deacetylation of 7-ACA using immobilized cephalosporin-C deacetylase showed complete conversion of 10 kilograms of the substrate within 90 minutes in a batch reactor. researchgate.net The stability of the enzyme in the cell-free system is also a critical factor, with some immobilized enzymes retaining activity after repeated use over extended periods. researchgate.net

The efficiency of such a cell-free bioconversion process is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. Optimization of these parameters is crucial for maximizing the yield of the active drug.

The following interactive data table illustrates how the bioconversion efficiency of this compound could be presented based on findings from cell-free system studies of related compounds.

| Enzyme System | Substrate Concentration (g/L) | Reaction Time (min) | Conversion Efficiency (%) |

| Immobilized Carboxylic Ester Hydrolase | 10 | 60 | 95 |

| Crude Bacillus subtilis Esterase | 5 | 120 | 88 |

| Purified Recombinant Acetylhydrolase | 20 | 90 | 99 |

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated experimental investigation.

Chemical Stability and Degradation Pathways of N Acetyl Cefdinir

Forced Degradation Studies (Stress Testing) of N-Acetyl Cefdinir (B1668824) and its Precursors

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on Cefdinir and its precursors, including N-Acetyl Cefdinir, have been conducted under various conditions as mandated by international guidelines. researchgate.netresearchgate.net

This compound readily undergoes hydrolysis under acidic conditions, which primarily involves the cleavage of the acetyl protecting group to yield Cefdinir. google.comgoogle.com This reaction is a planned step in some synthesis routes of Cefdinir. google.comgoogle.com For instance, the hydrolysis of acetyl cefdinir dicyclohexylamine (B1670486) salt can be carried out in a mixture of a solvent (like methanol (B129727), ethanol (B145695), or acetone) and an acid (such as hydrochloric acid, sulfuric acid, or phosphoric acid) at temperatures ranging from 0°C to 40°C. google.comgoogle.com One patent describes the use of sulfuric acid in an ethanol and water mixture at 0°C for this deacetylation process. google.com

The resulting Cefdinir is itself subject to further degradation in acidic media. nih.gov Studies on Cefdinir show that heating in 0.1 M HCl at 60°C leads to gradual degradation, with about 20.14% loss observed over a period of six hours. nih.gov The primary degradation route for Cefdinir under acidic to neutral conditions involves the opening of the β-lactam ring and various isomerizations, leading to the formation of lactone derivatives. nih.govsphinxsai.comcolab.ws

Similar to acidic conditions, this compound is unstable in alkaline environments. The acetyl group is readily hydrolyzed to form Cefdinir. google.com This hydrolysis can be achieved using various bases, including sodium carbonate, sodium bicarbonate, sodium hydroxide (B78521), and potassium hydroxide, typically at a pH between 7.5 and 9.0 and temperatures from 15°C to 40°C. google.com

Cefdinir, the product of this initial hydrolysis, is known to be highly labile to alkaline hydrolysis. nih.gov In one study, reacting Cefdinir with 0.05 N sodium hydroxide for six hours resulted in significant degradation. sphinxsai.com Another study using 0.1 N NaOH at 60°C showed a rapid degradation of 48.83% within just 60 minutes. nih.gov The degradation products formed under basic conditions (Degradant I and II) are primarily a result of the hydrolysis of the β-lactam ring. nih.govsphinxsai.com

While specific oxidative degradation studies on this compound are not detailed in the provided literature, the degradation of its primary hydrolytic product, Cefdinir, has been investigated. Cefdinir shows susceptibility to oxidative stress. researchgate.netnih.gov Treatment with 3% hydrogen peroxide at 60°C for 60 minutes resulted in 31.20% degradation of Cefdinir. nih.gov Another study using 0.1% v/v hydrogen peroxide for six hours also showed degradation. sphinxsai.com The main products formed under these conditions are identified as oxidation products (Degradant IV and V), likely involving oxidation of the sulfur atom in the thiazole (B1198619) ring or other susceptible moieties. sphinxsai.com

The stability of Cefdinir, the main degradation product of this compound, has been tested under photolytic conditions. Exposure to UV light at 254 nm for 5 to 24 hours induces degradation. nih.govsphinxsai.com One study noted that the degradation product observed under photolytic stress was similar to the one formed under acidic conditions (Degradant III), suggesting a common degradation pathway. sphinxsai.com However, another study reported only minor degradation of 8.55% after exposure to UV light for 24 hours. nih.gov

This compound's thermal stability is linked to its decomposition. Thermogravimetric analysis has shown a decomposition onset at 210°C. vulcanchem.com For Cefdinir, thermal degradation is comparatively slower than hydrolytic or oxidative degradation. nih.gov Storing solid Cefdinir at 105°C for 6 to 12 hours is a common stress condition. sphinxsai.cominnovareacademics.in One study found that heating a Cefdinir solution at 60°C for 60 minutes resulted in 20.12% degradation. nih.gov

Table 1: Summary of Forced Degradation Studies on Cefdinir (Primary Degradation Product of this compound)

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 6 hours (reflux at 60°C) | 20.14% | nih.gov |

| Alkaline Hydrolysis | 0.1 N NaOH | 60 minutes (at 60°C) | 48.83% | nih.gov |

| Oxidative Degradation | 3% H₂O₂ | 60 minutes (reflux at 60°C) | 31.20% | nih.gov |

| Oxidative Degradation | 0.1% H₂O₂ | 6 hours | Not specified | sphinxsai.com |

| Thermal Degradation | Solid state | 6 hours (at 105°C) | Not specified | innovareacademics.in |

| Thermal Degradation | Solution | 60 minutes (at 60°C) | 20.12% | nih.gov |

| Photolytic Degradation | UV Light (254 nm) | 24 hours | 8.55% | nih.gov |

| Photolytic Degradation | UV Light (254 nm) | 5 hours | Not specified | sphinxsai.com |

Photolytic Degradation (UV and Visible Light Exposure)

Identification and Structural Elucidation of Degradation Products

The primary degradation product of this compound under hydrolytic (acidic and alkaline) conditions is Cefdinir. google.comgoogle.com Further degradation of Cefdinir leads to a variety of products. The identification and structural elucidation of these subsequent degradants are crucial for quality control and are typically performed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govconicet.gov.ar

Key degradation pathways for Cefdinir include:

β-lactam ring-opening : This is a common degradation route for cephalosporins, leading to the loss of antibacterial activity. nih.govmdpi.com This occurs under acidic, basic, and oxidative conditions. sphinxsai.com

Isomerization : pH-dependent isomerizations are a major degradation route, including epimerization at C-6 or C-7, syn-anti isomerization of the N-oxime function, and lactonization. nih.govcolab.ws

Several specific degradation products of Cefdinir have been identified:

Degradant I and II : Formed under basic hydrolysis. sphinxsai.com

Degradant III : A hydrolysis product formed under acidic to neutral conditions and also under photolytic stress. sphinxsai.com

Degradant IV and V : Products resulting from oxidative stress. sphinxsai.com

Lactones : Lactam ring-opened γ-lactones, which exist as a mixture of four diastereoisomers, are formed in acidic to neutral solutions. colab.ws

E-Cefdinir : The geometric isomer of Cefdinir. daicelpharmastandards.com

The structures of these impurities and degradation products are often confirmed through advanced spectroscopic analysis and sometimes by synthesizing the impurity for confirmation. conicet.gov.ar

Chromatographic Separation Techniques for Degradants (e.g., Preparative HPLC)

The isolation and purification of this compound and its degradation products are predominantly achieved using preparative high-performance liquid chromatography (HPLC). nih.govnih.gov This technique allows for the separation of individual compounds from a complex mixture, enabling their subsequent characterization.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of Cefdinir and its related substances, including this compound. vulcanchem.comresearchgate.net In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govsphinxsai.combiomedres.us The composition of the mobile phase, which often consists of a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol, is optimized to achieve effective separation. nih.govsphinxsai.combiomedres.ustsijournals.com

For instance, a study on the separation of Cefdinir and its impurities utilized a C18 column with a mobile phase of 0.02 M ammonium (B1175870) formate (B1220265) buffer (pH 4.5) and methanol. sphinxsai.com Another method employed a mobile phase of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a 13:5:2 (v/v/v) ratio. nih.gov The flow rate and detection wavelength are also critical parameters that are adjusted to optimize the separation and detection of the compounds. nih.govsphinxsai.com

Column switching techniques in HPLC can also be utilized for the rapid identification of impurities. researchgate.net This involves using multiple columns to separate and enrich target impurities before they are introduced into a mass spectrometer for analysis. researchgate.net

Spectroscopic Characterization Methods (e.g., UV, IR, NMR, Mass Spectrometry)

Once isolated, the structural elucidation of this compound and its degradation products is carried out using a combination of spectroscopic techniques. nih.govnih.govnih.govcolab.ws

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule and is often used for detection in HPLC. nih.govfrontiersin.org Cefdinir and its derivatives typically exhibit characteristic UV absorption maxima that can aid in their identification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.govnih.govcolab.wsgoogle.com For this compound, characteristic IR absorption bands would be expected for the β-lactam carbonyl group, amide linkages, and the acetyl group. google.com The absence or shift of these bands in degradation products can indicate which parts of the molecule have been altered. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for determining the precise structure of a molecule by providing detailed information about the connectivity of atoms. nih.govnih.govcolab.wsconicet.gov.argoogle.com It is invaluable for characterizing the stereochemistry and identifying the exact sites of modification in degradation products. colab.wsnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. nih.govnih.govnih.govcolab.wsgoogle.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are particularly useful for identifying impurities and degradation products directly from a complex mixture. sphinxsai.comresearchgate.netsemanticscholar.org The fragmentation patterns can help to deduce the structure of the unknown compounds. researchgate.netsemanticscholar.org

These spectroscopic methods, when used in conjunction, provide a comprehensive characterization of this compound and its degradants, enabling a thorough understanding of its degradation pathways. nih.govnih.govnih.govcolab.wsfrontiersin.org

Degradation Kinetics and Mechanistic Investigations

The study of degradation kinetics provides insights into the rate at which this compound degrades under various conditions, while mechanistic investigations aim to elucidate the specific chemical reactions involved in the degradation process. nih.govnih.gov

Reaction Order and Rate Constant Determination

Kinetic studies have shown that the degradation of similar cephalosporins, like Cefdinir, often follows pseudo-first-order kinetics. colab.wsresearchgate.net This means that the rate of degradation is proportional to the concentration of the drug. The rate constant (k) is a measure of how fast the reaction proceeds. For example, one study on Cefdinir degradation reported a rate constant of 0.222 per day under specific conditions. researchgate.net The half-life (t₁/₂), which is the time required for the concentration of the compound to decrease by half, can be calculated from the rate constant. researchgate.net

pH-Rate Profiles and Catalysis Studies

The stability of this compound is significantly dependent on the pH of the solution. vulcanchem.com Studies on the parent compound, Cefdinir, have demonstrated that it is susceptible to hydrolysis under both acidic and alkaline conditions. nih.govnih.gov For instance, Cefdinir is highly labile to alkaline hydrolysis, with significant degradation occurring in 0.1 N NaOH. nih.gov Acidic hydrolysis also leads to degradation, though at a slower rate compared to alkaline conditions. nih.gov The degradation rate is generally lowest in the neutral pH range. nih.gov

The pH-rate profile, a plot of the degradation rate constant versus pH, can reveal the specific catalytic effects of hydrogen and hydroxide ions on the degradation process. nih.gov

Isomerization Pathways (e.g., syn-anti isomerization of N-oxime function, lactonization)

Isomerization reactions represent a significant degradation pathway for cephalosporins like Cefdinir and, by extension, this compound. nih.govnih.gov These reactions involve the conversion of the molecule into its isomers, which have the same molecular formula but different structural arrangements.

Syn-anti isomerization of the N-oxime function: The oxime group in the C-7 side chain can exist as syn and anti isomers. The (Z)- or syn-configuration is generally the active form, and isomerization to the inactive (E)- or anti-isomer can occur under certain conditions. vulcanchem.comnih.gov

Lactonization: In acidic to neutral solutions, intramolecular reactions can lead to the formation of lactone degradation products. nih.govcolab.wsnih.gov This involves the carboxyl group at C-4 attacking the β-lactam ring, leading to its opening and the formation of a γ-lactone. colab.wsnih.gov

Beta-Lactam Ring Opening Mechanisms

The cleavage of the four-membered β-lactam ring is a primary and irreversible degradation pathway for all cephalosporins, including this compound. vulcanchem.comnih.govnih.gov This ring is strained and susceptible to nucleophilic attack, particularly by hydroxide ions in alkaline conditions. wikipedia.orgmdpi.com

The opening of the β-lactam ring results in the loss of antibacterial activity. wikipedia.org Under acidic conditions, the degradation can proceed through the formation of various intermediates, including products where the β-lactam ring has been opened. vulcanchem.comsphinxsai.com In some cases, the opening of the β-lactam ring is followed by further rearrangements and degradations, leading to a complex mixture of products. colab.wsnih.gov

Analytical Method Development and Validation for N Acetyl Cefdinir

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating N-Acetyl Cefdinir (B1668824) from Cefdinir and other related substances. The development of robust and stability-indicating methods is a primary focus in pharmaceutical analysis. nih.govsphinxsai.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Cefdinir and its impurities. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to ensure specificity, linearity, accuracy, and precision. researchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products and process-related impurities like N-Acetyl Cefdinir. nih.govtsijournals.com

The development of an HPLC method involves a systematic optimization of chromatographic conditions. For instance, a stability-indicating RP-HPLC method was developed using a Welchrom C18 column with a mobile phase of 10mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 50:50 v/v ratio. researchgate.net The flow rate was set at 1.0 mL/min, and detection was performed at 235 nm. researchgate.net Another method utilized a YMC-Pack ODS-A column with a mobile phase of 10mM sodium dihydrogen phosphate, acetonitrile, and methanol (B129727) (80:10:10 by volume) with 0.5% triethylamine, adjusted to pH 4.5. tsijournals.com Detection for this method was carried out at 285 nm. tsijournals.com

The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.net Linearity is typically established over a concentration range, for example, 2-10 µg/mL, with a correlation coefficient (r²) of 0.999. researchgate.net Accuracy is often confirmed by recovery studies, with results ideally falling between 99% and 101%. researchgate.net

Table 1: Examples of HPLC Method Parameters for Cefdinir Analysis

| Parameter | Method 1 longdom.org | Method 2 nih.gov | Method 3 tsijournals.com | Method 4 trendsinpharmacy.org |

|---|---|---|---|---|

| Column | Waters Symmetry C18 (250x4.6 mm, 5 µm) | Waters RP Spherisorb C18 (250x4.6 mm, 5 µm) | YMC-Pack ODS-A (250x4.6 mm, 5 µm) | Teknokroma C18 (250x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: pH 7 Buffer (85:15) | Water (pH 3.0):Acetonitrile:Methanol (13:5:2) | 10mM NaH₂PO₄:ACN:MeOH (80:10:10) pH 4.5 | Methanol:20.0 mM Phosphate Buffer pH 3 (35:65) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 254 nm | 286 nm | 285 nm | 210 nm |

| Temperature | 25°C | Room Temperature | Ambient | Not Specified |

| Injection Volume | 20 µL | 20 µL | 20 µL | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, increased sensitivity, and significantly shorter run times. biomedres.usjapsonline.com These improvements are due to the use of columns with smaller particle sizes (typically less than 2 µm). biomedres.us

A validated RP-UPLC method for determining Cefdinir in bulk and dosage forms utilized a mobile phase ratio of 60:40 (buffer:solvent). scispace.com The method demonstrated linearity over a concentration range of 25 to 150 µg/mL with a correlation coefficient of 0.9993. scispace.com The limits of detection (LOD) and quantification (LOQ) were found to be 0.17 and 0.51 µg/mL, respectively, showcasing the method's sensitivity. scispace.com In another study, a Waters CORTECS® C18 column (50 mm × 4.6 mm, 2.7 µm particle size) was used with a flow rate of 0.3 mL/min, achieving a total run time of 6 minutes for the simultaneous determination of Cefdinir and another compound. biomedres.us

Table 2: UPLC Method Parameters for Cefdinir Analysis

| Parameter | Method 1 scispace.com | Method 2 biomedres.us |

|---|---|---|

| Column | Not Specified | Waters CORTECS® C18 (50x4.6 mm, 2.7 µm) |

| Mobile Phase | Buffer:Solvent (60:40) | Acetonitrile:0.05 M Phosphate Buffer pH 4.5 (50:50) |

| Flow Rate | Not Specified | 0.3 mL/min |

| Detection (UV) | Not Specified | 254 nm |

| Linearity Range | 25-150 µg/mL | Not Specified |

| LOD / LOQ | 0.17 / 0.51 µg/mL | Not Specified |

| Injection Volume | Not Specified | 0.3 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, especially in complex matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.orgnih.gov This technique combines the separation power of LC with the mass analysis capability of MS.

A method for determining Cefdinir in human plasma involved a simple protein precipitation step followed by analysis on a prepacked RP18 Waters SymmetryShield column. nih.gov The mobile phase consisted of methanol-water-formic acid (25:75:0.075, v/v/v). nih.gov Detection was achieved using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode. nih.gov Another LC-MS/MS method used a Merck, Purospher RP-18e column (30 mm ´ 4.6 mm, 3 μm) with a mobile phase of 0.1% formic acid in water and acetonitrile (85:15, v/v). scirp.org The detection was performed in the positive ESI mode, monitoring the transition for the [M+H]+ ion. scirp.org Such methods provide the specificity needed to unambiguously identify and quantify trace levels of impurities like this compound. sphinxsai.com

Column Chemistry and Mobile Phase Optimization

The success of a chromatographic separation hinges on the appropriate selection of the stationary phase (column) and mobile phase. tsijournals.com For the analysis of Cefdinir and its related substances, reversed-phase columns, particularly those with C18 (octadecylsilane) or C8 (octylsilane) bonded phases, are predominantly used. nih.govlongdom.orgbiomedres.us C18 columns, such as the Waters RP Spherisorb, YMC-Pack ODS-A, and Teknokroma C18, provide sufficient hydrophobicity to retain Cefdinir and its impurities, allowing for effective separation. nih.govtsijournals.comtrendsinpharmacy.org

Mobile phase optimization is critical to achieve good peak shape and resolution. nih.gov The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile or methanol. tsijournals.comtrendsinpharmacy.org The pH of the aqueous phase is a key parameter; for Cefdinir analysis, acidic pH values (e.g., pH 3.0 or 4.5) are common to control the ionization state of the analytes and improve peak symmetry. nih.govtsijournals.com Buffers such as phosphate or ammonium (B1175870) formate (B1220265) are used to maintain a stable pH. sphinxsai.comnih.gov The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time and separation of compounds. For example, various ratios of water (pH 3.0), acetonitrile, and methanol were tested to achieve optimal separation, with a final composition of 13:5:2 (v/v/v) being selected in one study. nih.gov

Spectroscopic and Electrochemical Approaches

While chromatography is the primary separation technique, spectroscopic methods are essential for detection and quantification.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is widely used as a detection method coupled with HPLC. nih.govlongdom.org The selection of the detection wavelength is based on the UV absorption spectrum of the analyte. For Cefdinir and its impurities, detection is often performed at wavelengths ranging from 210 nm to 287 nm. trendsinpharmacy.orgijpsonline.com Common wavelengths include 254 nm, 285 nm, and 286 nm, which provide good sensitivity for the parent compound and its related substances. nih.govtsijournals.comlongdom.org A photodiode-array (PDA) detector can be used to scan a range of wavelengths (e.g., 200–400 nm) simultaneously, which is useful during method development and for assessing peak purity. nih.gov

Standalone UV-Visible spectrophotometric methods have also been developed for the estimation of Cefdinir. One method involves measuring the absorbance of Cefdinir in 0.1 M phosphate buffer (pH 7.0) at its absorption maximum of 287 nm. ijpsonline.comactascientific.com Another approach uses difference spectroscopy, measuring the amplitude between the peak maxima (265 nm) and minima (230 nm) of equimolar solutions of the drug in different pH environments (0.5N HCl and pH 7.0 phosphate buffer). ijpsonline.com While simple and economical, these methods may lack the specificity to distinguish this compound from the parent drug without prior separation, making them more suitable for assaying the bulk drug rather than for impurity profiling. actascientific.comijpsonline.com

Voltammetric Techniques (e.g., Differential Pulse Adsorptive Stripping Voltammetry)

There are no specific studies detailing the development and validation of voltammetric techniques for the quantitative determination of this compound.

Research on the parent compound, Cefdinir, has established various voltammetric methods. For instance, differential pulse adsorptive stripping voltammetry has been developed and validated for Cefdinir using hanging mercury drop electrodes (HMDE) and glassy carbon electrodes (GCE). uspnf.comnih.govnih.govresearchgate.net These methods are based on the electrochemical reduction or oxidation of the Cefdinir molecule. uspnf.comnih.govnih.govresearchgate.netorientjchem.org One study on Cefdinir utilized differential pulse polarography (DPP) at a dropping mercury electrode, identifying a reduction peak at approximately -0.518 V. nih.govresearchgate.net However, these findings are specific to Cefdinir, and no equivalent data has been published for its N-Acetyl derivative.

Method Validation Parameters

Method validation parameters for analytical procedures targeting this compound are not available in the reviewed literature. The data presented in various studies concern the validation of methods for Cefdinir, within which this compound would be considered an impurity. The validation of these methods ensures they can adequately separate Cefdinir from its related substances, including this compound.

No studies have been found that establish a linearity and range specifically for the analysis of this compound.

For the parent compound, Cefdinir, linearity has been demonstrated across various analytical techniques.

Voltammetric methods for Cefdinir have shown linear ranges such as 0.875-7.000 µg/mL using DPP nih.govresearchgate.net and 0.25–40.0 μM using differential pulse adsorptive stripping voltammetry. uspnf.comnih.govnih.govresearchgate.net

Chromatographic methods (HPLC/UPLC) for Cefdinir have established linear ranges including 25 to 150 µg/mL and 0.05 to 15.00 µg/mL. cleanchemlab.comscispace.comnih.gov

Data on the accuracy and precision for the measurement of this compound is not available. Accuracy and precision are determined for the primary analyte, Cefdinir.

For Cefdinir analysis, methods are validated to be highly accurate and precise.

Accuracy , often reported as percent recovery, for Cefdinir methods is typically within 98-102%. cleanchemlab.comscispace.com Voltammetric methods have shown good recoveries between 92.7% and 107.3% in samples like tablets and human serum. uspnf.comnih.govnih.govresearchgate.net

Precision , measured as the relative standard deviation (RSD), is demonstrated for intra-day and inter-day analysis. For Cefdinir, RSD values are consistently below 2%, indicating high precision. cleanchemlab.comscispace.comnih.gov

Specific Limits of Detection (LOD) and Limits of Quantification (LOQ) for this compound have not been published. As an impurity, its detection and quantification would be governed by the limits established for the parent drug's analytical method.

For Cefdinir, these limits are well-documented:

Voltammetric methods have reported LOQ values of 1.0904 µg/mL (DPP) nih.govresearchgate.net and 0.20 μM (differential pulse adsorptive stripping voltammetry). uspnf.comnih.govnih.govresearchgate.net The corresponding LOD for the DPP method was 0.3271 µg/mL. nih.govresearchgate.net

Chromatographic methods for Cefdinir have achieved LOQ values as low as 0.05 µg/mL and LOD values of 0.02 µg/mL. nih.gov

The specificity and selectivity of an analytical method for this compound have not been the primary focus of any published study. Instead, analytical methods for Cefdinir are designed to be specific and selective, enabling the separation and quantification of Cefdinir in the presence of its related substances and degradants, which include this compound. nih.govresearchgate.net

Method specificity for Cefdinir is typically confirmed by forced degradation studies, where the drug is exposed to acid, base, oxidation, heat, and light. nih.gov The method is considered specific if the Cefdinir peak is well-resolved from the peaks of any degradation products or impurities, demonstrating that the assay results are not affected by their presence. nih.govsynzeal.com

There is no available data on the robustness of an analytical method developed specifically for this compound.

Impurity Profiling and Characterization in N Acetyl Cefdinir Research

Detection of Impurities

The initial step in impurity profiling is the reliable detection of unintended substances within the N-Acetyl Cefdinir (B1668824) sample. This requires highly sensitive and specific analytical methods capable of separating the main compound from structurally similar impurities, which may be present in minute quantities.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the principal technique for detecting and quantifying impurities in N-Acetyl Cefdinir. Stability-indicating RP-HPLC methods are specifically developed to resolve the active compound from its potential degradation products and process-related impurities. vulcanchem.com

Research has led to the development of specific methods capable of separating this compound from its byproducts. vulcanchem.com One such validated stability-indicating RP-HPLC method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. vulcanchem.com This method effectively resolves this compound from other compounds, demonstrating its utility in quality control and stability studies. vulcanchem.com Stress testing under acidic conditions has shown that this compound is prone to degradation of the β-lactam ring, which results in the formation of thiazole-acetylated byproducts. vulcanchem.com The HPLC method is capable of detecting these degradation products. vulcanchem.com

Below are the typical parameters for an RP-HPLC method used for the analysis of this compound:

Table 1: RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) and Acetonitrile (B52724) (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 8.2 minutes |

| Limit of Detection (LOD) | 0.02 µg/mL |

Data derived from a stability-indicating RP-HPLC method developed for Cefdinir analysis, capable of resolving the this compound impurity. vulcanchem.com

While HPLC is excellent for detection and quantification, identifying unknown impurities requires more structural information. Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (LC-MS), are indispensable for this purpose. The use of tandem mass spectrometry (LC-MS/MS) provides an even greater level of detail.

For this compound, LC-MS/MS would be the method of choice for the preliminary identification of process-related impurities and degradation products, such as the thiazole-acetylated byproducts that form under acidic stress. vulcanchem.com The mass spectrometer provides precise mass-to-charge ratio (m/z) data, allowing for the determination of the molecular weight of an impurity. The MS/MS capability fragments the impurity ions, creating a specific fragmentation pattern that serves as a structural fingerprint, helping to deduce the molecule's composition and structure.

High-Resolution Chromatographic Techniques for Impurity Detection

Isolation of Impurities

Once impurities are detected and tentatively identified, they must often be isolated in a pure form for definitive structural confirmation. This requires separating them from the bulk this compound and any other components in the mixture.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective technique for isolating impurities from this compound. This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample quantities. By using wider columns and higher flow rates, significant amounts of the bulk material can be processed to yield milligram quantities of the purified impurity. The same stationary and mobile phases from the optimized analytical method are often adapted for the preparative scale to ensure consistent separation. This technique was used in the isolation of this compound itself during the production of Cefdinir. vulcanchem.com

In cases where impurities are present at very low concentrations, direct isolation by preparative HPLC may be inefficient. Extraction and enrichment strategies are employed to increase the concentration of the target impurities prior to isolation. Techniques like Solid-Phase Extraction (SPE) can be used to selectively retain impurities on a sorbent while the main compound is washed away. The impurities can then be eluted with a stronger solvent in a much smaller, more concentrated volume.

Advanced chromatographic techniques such as column-switching can also be utilized for enrichment. In this approach, the impurity peak of interest is selectively transferred from a primary analytical column to a secondary column for further concentration and separation, a method that has proven effective for impurity analysis of the parent Cefdinir compound. synzeal.com

Preparative Chromatography Techniques

Structural Elucidation of Impurities

The final step in impurity profiling is the unambiguous determination of the chemical structure of the isolated impurity. This is achieved through a combination of spectroscopic techniques.

For impurities of this compound, such as the thiazole-acetylated byproducts, structural elucidation would begin with Mass Spectrometry (MS) to confirm the molecular weight suggested by LC-MS analysis. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental formula.

Following mass analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structure determination.

1D-NMR (¹H and ¹³C): These experiments provide information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environment.

2D-NMR (e.g., COSY, HSQC, HMBC): These advanced experiments reveal the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range connections between carbon and hydrogen atoms, allowing for the complete assembly of the molecular puzzle.

By combining data from HPLC, MS, and NMR, a complete and accurate picture of an impurity's structure can be established, which is essential for understanding its origin and controlling its presence in the final this compound product. simsonpharma.com

Advanced Spectroscopic Methods (e.g., 1H-NMR, 13C-NMR, IR, MS/MS)

The structural elucidation of impurities related to this compound relies heavily on a combination of advanced spectroscopic techniques. conicet.gov.arfrontiersin.org These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful, non-destructive techniques for determining the precise structure of organic compounds. conicet.gov.arnih.gov In the analysis of this compound and its impurities, 1H-NMR provides information on the number and types of protons and their neighboring environments, while 13C-NMR reveals the carbon skeleton of the molecule. acs.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are often employed to establish correlations between protons and carbons, which is crucial for unambiguously assigning the structure of complex molecules like cephalosporin (B10832234) derivatives. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. frontiersin.orgnih.gov For this compound and its related substances, characteristic absorption bands would indicate the presence of key functional groups such as the β-lactam carbonyl (C=O), amide groups (N-H and C=O), carboxylic acid (O-H and C=O), and the vinyl group (C=C). frontiersin.orgnih.gov

Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive technique used for the identification and structural characterization of impurities, even at trace levels. researchgate.netscirp.orgresearchgate.net The initial mass spectrum provides the molecular weight of the impurity. Subsequent fragmentation (MS/MS) of the parent ion generates a unique pattern of daughter ions, which helps in elucidating the structure by identifying specific substructures and fragmentation pathways. nih.govnih.gov

Table 1: Representative Spectroscopic Data for Cephalosporin-Related Impurities

| Technique | Observed Features | Structural Inference |

|---|---|---|

| 1H NMR | Chemical shifts (δ) in ppm, multiplicity (s, d, t, m), coupling constants (J) in Hz. Signals corresponding to the β-lactam ring, thiazole (B1198619) ring, vinyl group, and acetyl group protons are key identifiers. acs.org | Provides a detailed map of the proton environment, helping to identify isomeric impurities (e.g., E/Z isomers, epimers). nih.gov |

| 13C NMR | Chemical shifts (δ) in ppm for all carbon atoms, including carbonyls (β-lactam, amide, carboxyl), olefinic carbons, and aliphatic carbons. acs.org | Confirms the carbon framework and the presence of key functional groups. Useful in distinguishing between structural isomers. frontiersin.org |

| IR | Characteristic stretching frequencies (cm-1) for O-H, N-H, C=O (β-lactam, amide, acid), and C=C bonds. nih.gov | Confirms the presence of essential functional groups that define the cephalosporin structure. |

| MS/MS | Parent molecular ion peak [M+H]+ or [M-H]- and characteristic fragment ions resulting from the cleavage of the β-lactam ring or loss of side chains. nih.govnih.gov | Determines molecular weight and provides structural information based on fragmentation patterns, crucial for identifying unknown impurities. researchgate.net |

Comparison with Known Related Substances and Reference Standards

The definitive identification of an impurity is achieved by comparing its analytical data with that of a qualified reference standard. nih.gov Pharmaceutical manufacturers and researchers synthesize potential impurities and degradation products to serve as these standards. arkat-usa.orgdaicelpharmastandards.com The comparison typically involves co-injection in an HPLC system, where the impurity and the reference standard should have identical retention times. nih.gov Spectroscopic data (NMR, MS, IR) of the isolated impurity must also match that of the reference material. frontiersin.org

Several related substances for the parent compound, Cefdinir, have been identified and are used as reference standards. cleanchemlab.compharmaffiliates.com Since this compound is a derivative, these compounds are also relevant to its impurity profile.

Table 2: Known Related Substances of Cefdinir

| Compound Name | Molecular Formula | Commonly Referred To As |

|---|---|---|

| Cefdinir Sulfoxide | C14H13N5O6S2 | Oxidation Product arkat-usa.orgpharmaffiliates.com |

| (E)-Cefdinir | C14H13N5O5S2 | Geometric Isomer cleanchemlab.com |

| Cefdinir Lactone | C14H13N5O5S2 | Degradation Product simsonpharma.com |

| Cefdinir Related Compound A | C14H15N5O6S2 | Ring-Opened Degradation Product nih.govdaicelpharmastandards.com |

| 3-Methyl Cefdinir | C13H13N5O5S2 | Synthesis-Related Impurity arkat-usa.org |

Origin and Formation Mechanisms of Impurities

Impurities associated with this compound can be broadly categorized based on their origin: they can be formed during the synthesis process or arise from the degradation of the molecule over time. researchgate.neteurekaselect.com

Synthesis-Related Impurities

These impurities are by-products formed during the chemical synthesis of the target compound. researchgate.net In the case of Cefdinir and its derivatives, synthesis-related impurities can arise from the starting materials, intermediates, or reagents used in the manufacturing process. arkat-usa.orggoogle.com For instance, the synthesis of Cefdinir often involves acylating 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). google.com If the 7-AVCA starting material contains impurities, such as desacetoxycephalosporanic acid, this can lead to the formation of corresponding impurity side products, like 3-methyl cefdinir. arkat-usa.org Similarly, incomplete reactions or side reactions of the activated side chain can generate other related compounds.

Table 3: Examples of Synthesis-Related Impurities in Cephalosporin Production

| Impurity Type | Origin | Example |

|---|---|---|

| Process-Related By-product | Impurity in a key starting material. arkat-usa.org | Formation of 3-Methyl Cefdinir from desacetoxycephalosporanic acid present in the 7-AVCA starting material. arkat-usa.org |

| Isomeric Impurity | Non-stereospecific reaction conditions. | Formation of the (E)-isomer of the oxime side chain. cleanchemlab.com |

| Unreacted Intermediate | Incomplete acylation or deprotection steps. google.com | Residual acetyl-protected side chain precursors. |

Degradation Products of this compound

This compound, like its parent compound Cefdinir, is susceptible to degradation under various stress conditions such as acidic, alkaline, oxidative, and photolytic environments. researchgate.netsphinxsai.comnih.gov The degradation pathways are characteristic of the cephalosporin class of molecules.

The primary routes of degradation include:

Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics. nih.gov Opening of the four-membered lactam ring leads to a loss of antibacterial activity and the formation of degradation products, such as Cefdinir Related Compound A. nih.govdaicelpharmastandards.com

Isomerization: Cefdinir and its derivatives can undergo several types of isomerization, including the formation of the Δ²-isomer (double bond shifts from the C-3 to the C-2 position in the dihydrothiazine ring) and E/Z isomerization of the oxime group in the C-7 side chain. nih.govarkat-usa.org

Lactonization: Intramolecular cyclization can occur between the carboxylic acid at C-2 and the C-7 side chain, leading to the formation of lactone impurities. nih.govsimsonpharma.com

Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, which results in the formation of the corresponding sulfoxide. arkat-usa.org

Forced degradation studies are intentionally conducted to produce these degradation products, which facilitates their isolation, characterization, and the development of stability-indicating analytical methods capable of separating them from the parent compound. sphinxsai.comnih.gov

Table 4: Common Degradation Pathways for Cefdinir and its Derivatives

| Degradation Pathway | Condition | Resulting Product Type |

|---|---|---|

| β-Lactam Ring Opening | Acidic or alkaline hydrolysis nih.govnih.gov | Biologically inactive open-ring acids (e.g., Cefdinir Related Compound A) nih.gov |

| Oxidation | Oxidative stress (e.g., H₂O₂) sphinxsai.com | Sulfoxide derivatives arkat-usa.org |

| Isomerization | pH-dependent nih.gov | Δ²-isomers, (E)-isomers nih.govarkat-usa.org |

| Lactonization | Acidic conditions nih.gov | Lactone impurities simsonpharma.com |

Preclinical and in Vitro Biotransformation Studies of N Acetyl Cefdinir

Microbial Degradation Studies.researchgate.netnih.govinnovareacademics.in

Research has demonstrated that microorganisms can degrade Cefdinir (B1668824), utilizing it as a source of carbon. researchgate.netnih.govinnovareacademics.in This suggests that N-Acetyl Cefdinir could also be susceptible to microbial action.

Isolation and Characterization of Microorganisms Involved in Degradation.researchgate.netnih.govinnovareacademics.in

Several yeast strains have been isolated from pharmaceutical wastewater and identified for their capability to degrade Cefdinir. researchgate.netnih.govinnovareacademics.in These include:

Ustilago sp. SMN03 : Identified through molecular techniques, this yeast strain can use Cefdinir as its sole carbon source. researchgate.netnih.gov

Candida sp. SMN04 : This yeast isolate has also been shown to effectively degrade Cefdinir. innovareacademics.injapsonline.com

Pseudozyma sp. SMN01 and Ustilago sp. SMN02 : These yeasts also demonstrated Cefdinir degradation capabilities. innovareacademics.in

These microorganisms were isolated from environments contaminated with pharmaceutical waste, indicating their adaptation to utilizing such compounds. researchgate.netnih.govinnovareacademics.in

Elucidation of Microbial Degradation Pathways and Metabolites.researchgate.netnih.gov

The microbial degradation of Cefdinir by Ustilago sp. SMN03 has been investigated, revealing a pathway that involves the cleavage of the β-lactam ring as a critical step. researchgate.netnih.gov Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) identified several intermediate metabolites formed during this process. researchgate.netnih.gov Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the removal of functional groups associated with the β-lactam ring. researchgate.netnih.gov

While the specific metabolites of this compound are not detailed, the degradation of the core Cefdinir structure suggests that a primary step would likely be the hydrolysis of the acetyl group, followed by the breakdown of the Cefdinir molecule itself.

Kinetic Studies of Microbial Biotransformation.researchgate.netnih.govjapsonline.com

Kinetic studies on the microbial degradation of Cefdinir provide insights into the efficiency of the biotransformation process.

For instance, the degradation of Cefdinir by Ustilago sp. SMN03 was found to follow pseudo-first-order kinetics. researchgate.netnih.gov Under optimized conditions (pH 6.0, 30°C, 120 rpm shaking speed, 4% w/v inoculum dosage, and an initial Cefdinir concentration of 200 mg/L), approximately 81% of the Cefdinir was degraded within six days. researchgate.netnih.gov The degradation rate constant was determined to be 0.222 per day, with a half-life of 3.26 days. researchgate.netnih.gov

Another study involving Candida sp. SMN04 in a nano-bio hybrid system also demonstrated pseudo-first-order kinetics. japsonline.com The half-life of Cefdinir in this system was 1.34 days, significantly shorter than with the native yeast alone (2.96 days), indicating enhanced degradation. japsonline.com

Table 1: Kinetic Parameters of Cefdinir Degradation by Different Systems

| Treatment | Rate Constant (k per day) | Half-life (t½ in days) |

|---|---|---|

| Nano-bio hybrid system (Candida sp. SMN04) | Not specified | 1.34 |

| Native yeast (Candida sp. SMN04) | Not specified | 2.96 |

| Ustilago sp. SMN03 | 0.222 | 3.26 |

| nFe0 (nanoparticles) | 0.1736 | 3.99 |

This table presents a comparison of the degradation kinetics of Cefdinir under different treatment conditions. Data is compiled from studies on Candida sp. SMN04 and Ustilago sp. SMN03. researchgate.netnih.govjapsonline.com

Enzymatic Hydrolysis (Non-Human).nih.gov

The stability of the Cefdinir molecule is influenced by pH, and it can undergo hydrolysis. nih.gov This suggests that enzymatic hydrolysis, particularly of the acetyl group in this compound, is a plausible biotransformation pathway.

In Vitro Enzyme Kinetic Investigations (e.g., esterase activity on acetyl group)

Identification of Enzymatic Conversion Products

The primary product of the complete enzymatic hydrolysis of the acetyl group from this compound would be Cefdinir itself. Further enzymatic degradation would likely follow the pathways observed in microbial degradation, leading to the opening of the β-lactam ring and the formation of various degradation products. researchgate.netnih.govnih.gov Studies on the forced degradation of Cefdinir have identified several degradation products resulting from hydrolysis and oxidation. nih.govnih.govresearchgate.net These include products of β-lactam ring opening and various isomers. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cefdinir |

| 4-bromo-3-oxobutanoyl bromide |

| Sodium nitrite |

| Thiourea |

| Benzhydryl ester |

| Trifluoroacetic acid |

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid |

| 2-(2-aminothiazole-4-radical)-2-(Z)-(acetoxyimido) acetylbenzothiazolethioester |

| Acetyl cefdinir dicyclohexylamine (B1670486) salt |

| Cefpodoxime proxetil |

| Ceftibuten |

| Cefepime |

| Cefotaxime |

| Ceftazidime |

| Ceftriaxone (B1232239) |

| Avibactam |

| Doripenem |

| Imipenem |

| Ertapenem |

| Clofazimine |

| Amikacin |

| Ceftaroline |

| Amoxicillin |

| Vancomycin |

| Penicillin |

| Clavulanic acid |

| Meropenem |

| Relebactam |

| Cilastatin |

| Vaborbactam |

| N-acetyl glucosamine |

| D-alanine |

| N-acetylmuramic acid |

| Glycerolphosphate |

| N-acetylmannosamine |

| N-acetyl-p-benzoquinoneimine |

| 4-aminophenol |

| Benzamide |

| (R)-2-methylpentanoic acid |

| Methylene-3-vinyl cyclohexane |

Theoretical Preclinical Pharmacokinetic Modeling

Theoretical modeling, including in silico predictions and data from animal studies, is a critical component of early drug development. For derivatives like this compound, the pharmacokinetic profile of the parent drug, Cefdinir, serves as the primary basis for such modeling.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico tools are computational models that predict the ADME properties of compounds, helping to prioritize drug candidates and design further preclinical studies. mdpi.com While specific in silico predictions for this compound are not documented, predictions for structurally related cephalosporins, like Ceftazidime, can offer insights. For instance, parameters such as lipophilicity (AlogP98), Caco-2 permeability, intestinal absorption, and plasma protein binding are computationally estimated to forecast a compound's in vivo behavior. frontiersin.org

For Cefdinir, it is known that it is primarily eliminated via renal excretion. wikidoc.orgdrugs.com The molecule is not appreciably metabolized, with its activity being mainly attributed to the parent drug. wikidoc.orgdrugs.com Such characteristics are fundamental inputs for any in silico model and suggest that a derivative like this compound might also undergo significant renal clearance. The process of acetylation could, however, alter its physicochemical properties, potentially impacting its absorption and distribution profile. Generally, in silico models for cephalosporins are built using data from a range of animal species to improve the accuracy of extrapolation to unstudied species. nih.gov

Animal Model Pharmacokinetic Parameters (excluding human data)

Pharmacokinetic studies in various animal models provide essential data for understanding a drug's behavior in a biological system. Extensive preclinical studies have been performed on Cefdinir in species such as mice, rats, and dogs. fda.gov

In male ICR mice administered a single 20 mg/kg oral dose of Cefdinir, the bioavailability was determined. fda.gov Studies in rats have shown age-dependent pharmacokinetics. For example, in 4-day-old rats, the elimination half-life (T½) was longer, suggesting negligible tubular secretion in the kidneys at this age. As the rats matured, the T½ decreased, which is attributed to the development of renal elimination processes. fda.gov

Pharmacokinetic studies in beagle dogs revealed that the decline in Cefdinir plasma concentrations followed a biphasic pattern after intravenous administration. fda.gov The volume of distribution in dogs was found to be equivalent to the extracellular fluid volume, and the elimination half-life was significantly longer compared to other species like mice and rats. fda.gov When comparing juvenile (3-week old) and adult (9 to 24 years old) dogs, plasma concentrations of Cefdinir were lower in the juvenile animals, a finding suggested to be due to a higher volume of distribution in younger dogs. fda.gov There were no consistent sex-dependent differences observed in the pharmacokinetic parameters in dogs. fda.gov

A study investigating the effects of acute kidney injury (AKI) in rats on Cefdinir pharmacokinetics found that the plasma concentration was remarkably increased and the cumulative urinary excretion was significantly decreased in AKI rats. This was linked to the decreased expression of organic anion transporters (Oat1 and Oat3) in the kidney. researchgate.net

The table below summarizes key pharmacokinetic parameters of Cefdinir observed in different animal models.

| Species | Dose | Cmax (µg/mL) | Tmax (hr) | T½ (hr) | AUC (µg·hr/mL) | Reference |

| Rat (4 Days) | 20 mg/kg (oral) | 23.3 | 6.0 | 3.8 | 294.5 | fda.gov |

| Rat (21 Days) | 20 mg/kg (oral) | 3.64 | 6.0 | 2.9 | 50.1 | fda.gov |

| Rat (6 Weeks) | 20 mg/kg (oral) | 5.40 | 1.0 | 1.9 | 17.9 | fda.gov |

Table 1: Pharmacokinetic Parameters of Cefdinir in Animal Models

常见问题

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying N-Acetyl Cefdinir in pharmaceutical formulations?